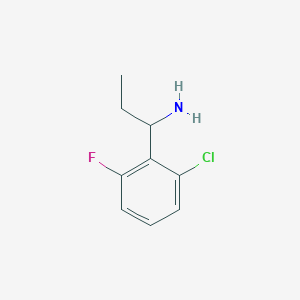

1-(2-Chloro-6-fluorophenyl)propan-1-amine

説明

BenchChem offers high-quality 1-(2-Chloro-6-fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-6-fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloro-6-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPHOMUTQLDOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Chloro-6-fluorophenyl)propan-1-amine CAS 1213624-74-8 properties

Executive Summary

1-(2-Chloro-6-fluorophenyl)propan-1-amine (CAS 1213624-74-8) is a high-value chiral building block primarily utilized in the development of small molecule inhibitors targeting oncogenic kinases (e.g., ALK, ROS1, MET) and phosphatases (e.g., SHP2). Its structural significance lies in the 2-chloro-6-fluoro substitution pattern , which exerts profound steric and electronic effects. This "ortho-effect" restricts rotation around the benzylic bond, pre-organizing the molecule into a bioactive conformation that minimizes the entropy penalty upon protein binding. Furthermore, the propyl chain offers a distinct hydrophobic vector compared to the more common ethyl analogs (e.g., the Crizotinib intermediate), allowing medicinal chemists to probe deeper hydrophobic pockets in ATP-binding sites.

Chemical Identity & Physicochemical Properties[1][2]

This compound exists as a chiral amine.[1][2][3] While the CAS 1213624-74-8 generally refers to the unspecified stereochemistry, the (S)-enantiomer is typically the bioactive scaffold of interest in kinase inhibitor programs due to the specific topology of the ATP-binding hinge region.

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| Molecular Formula | C₉H₁₁ClFN | |

| Molecular Weight | 187.64 g/mol | Free Base |

| Appearance | Colorless to pale yellow oil | Free base oxidizes slowly in air |

| Boiling Point | 245–250 °C (Predicted) | At 760 mmHg |

| pKa | ~9.2 (Conjugate Acid) | Typical for |

| LogP | 2.64 | Moderate lipophilicity; good CNS/membrane penetration |

| H-Bond Donors | 1 (NH₂) | |

| H-Bond Acceptors | 1 (N) | Fluorine acts as a weak acceptor |

| Rotatable Bonds | 2 | Restricted rotation due to 2,6-dihalo clash |

Synthetic Methodologies

For pharmaceutical applications, enantiopurity is non-negotiable. Two primary routes are recommended: the Ellman Sulfinamide Auxiliary method for discovery-scale (high reliability) and Biocatalytic Transamination for process-scale (green chemistry).

Method A: Asymmetric Synthesis via Ellman Auxiliary

This protocol is preferred for generating high ee (>98%) material during the lead optimization phase. It relies on the condensation of the ketone with a chiral sulfinamide, followed by diastereoselective reduction.

Reaction Scheme Logic

-

Condensation: 1-(2-chloro-6-fluorophenyl)propan-1-one is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.

-

Reduction: The resulting chiral N-sulfinyl imine is reduced. The bulky tert-butyl group directs the hydride attack (from NaBH₄ or L-Selectride) to a specific face of the imine, establishing the stereocenter.

-

Deprotection: Acidic hydrolysis removes the sulfinyl group to yield the chiral amine salt.

Step-by-Step Protocol

Step 1: Imine Formation

-

Charge a dried reaction vessel with 1-(2-chloro-6-fluorophenyl)propan-1-one (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq).

-

Add anhydrous THF (5-10 volumes).

-

Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere. Note: Reaction is mildly exothermic.

-

Heat to reflux (65–70 °C) for 16–24 hours. Monitor by HPLC/TLC until ketone is <1%.

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through Celite. Dry the filtrate (Na₂SO₄) and concentrate to yield the crude N-sulfinyl imine.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine in anhydrous THF. Cool to -48 °C (using MeCN/dry ice bath). Critical: Lower temperature improves diastereomeric ratio (dr).

-

Add L-Selectride (1.5 eq) dropwise. Maintain internal temp < -40 °C.

-

Stir for 4 hours at -48 °C, then slowly warm to RT overnight.

-

Quench: Add MeOH dropwise.

-

Purification: Flash chromatography (EtOAc/Hexanes) is often required here to separate minor diastereomers if dr is <95:5.

Step 3: Cleavage to Amine HCl

-

Dissolve the purified sulfinamide in MeOH.

-

Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 2 hours.

-

Concentrate to dryness. Triturate the solid with Et₂O to remove sulfinamide byproducts.

-

Yield: White solid (HCl salt). ee: >98% (determined by Chiral HPLC).

Method B: Biocatalytic Transamination (Process Scale)

For multigram to kilogram synthesis, an

-

Enzyme: ATA-113 or ATA-117 (Codexis/commercial variants) specific for (S)-selectivity.

-

Conditions: pH 7.5, PLP cofactor, 30-40 °C.

-

Advantage: Single step, aqueous media, >99% ee, no heavy metals.

Visualization of Workflows

Diagram 1: Ellman Synthesis Workflow

This diagram illustrates the critical decision points and flow of the asymmetric synthesis.

Caption: Workflow for the asymmetric synthesis of CAS 1213624-74-8 via Ellman auxiliary, ensuring high enantiopurity.

Applications in Drug Discovery[6][9]

Pharmacophore Logic: The "Ortho-Effect"

The 2-chloro-6-fluoro substitution is not merely for lipophilicity. It serves a mechanical function in ligand binding:

-

Conformational Locking: The steric bulk of the Chlorine (1.75 Å radius) and Fluorine (1.47 Å) atoms forces the benzylic amine bond out of coplanarity with the phenyl ring. This creates a high-energy barrier to rotation.

-

Entropy Optimization: By restricting the molecule to a conformation that closely mimics the bound state, the entropic cost of binding to the protein is reduced, significantly improving affinity (

).

Target Classes

-

ALK/ROS1 Inhibitors: Analogous to the crizotinib scaffold, where the chiral amine binds in the ribose pocket of the ATP site. The propyl chain (vs. ethyl) probes the solvent-front region or "gatekeeper" residues (e.g., L1196M mutations in ALK).

-

SHP2 Allosteric Inhibitors: The "molecular glue" mechanism of SHP2 inhibitors (like SHP099) relies heavily on a central amine core that bridges two domains. The 2,6-dichlorophenyl or 2-chloro-6-fluorophenyl motif is critical for stacking interactions within the tunnel.

Diagram 2: Mechanistic SAR Logic

This diagram visualizes how the structural features of the molecule translate to biological function.[3]

Caption: Structure-Activity Relationship (SAR) mapping showing how specific moieties contribute to binding affinity.

Safety & Handling Standards

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air to form carbamates; store as HCl salt for long-term stability.

-

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.

References

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

-

Chen, Y. P., et al. (2016). "Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious SHP2 Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782. Link

-

Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Literature. Link

-

PubChem. (2023). "Compound Summary: 1-(2-Chloro-6-fluorophenyl)propan-1-amine." National Library of Medicine. Link

Sources

The Strategic Integration of 2-Chloro-6-fluorophenyl Substituted Chiral Amines in Modern Medicinal Chemistry: A Technical Guide

Abstract

Chiral amines featuring the 2-chloro-6-fluorophenyl moiety represent a cornerstone in contemporary drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, stereoselective preparation, and medicinal chemistry applications of this critical class of compounds. We will delve into the strategic rationale behind the inclusion of the 2-chloro-6-fluorophenyl group, detailing its influence on molecular properties and biological activity. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with a robust understanding of the practical methodologies for accessing enantiomerically pure forms of these valuable building blocks, supported by detailed experimental protocols and mechanistic insights.

Introduction: The 2-Chloro-6-fluorophenyl Moiety as a Privileged Scaffold

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in medicinal chemistry. Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, with their stereochemistry often being a critical determinant of biological activity.[1][2] The strategic incorporation of specific substituents on aromatic rings can profoundly modulate the properties of these chiral amines. The 2-chloro-6-fluorophenyl group has emerged as a particularly advantageous pharmacophore for several key reasons.[3]

The ortho-disubstitution pattern with two different halogens, chlorine and fluorine, creates a unique electronic and steric environment. Fluorine, with its high electronegativity and small size, can enhance binding affinity, modulate pKa, and improve metabolic stability.[4][5] The slightly larger chlorine atom further contributes to the steric bulk and lipophilicity, which can influence receptor binding and membrane permeability.[6] This specific substitution pattern has been successfully employed in the development of potent inhibitors for various biological targets, including HIV-1 reverse transcriptase.[7] This guide will provide a comprehensive overview of the synthetic strategies to access these valuable chiral amines and their applications in medicinal chemistry.

Synthetic Strategies for Enantiomerically Pure 2-Chloro-6-fluorophenyl Substituted Chiral Amines

Accessing the desired single enantiomer of a chiral amine is paramount in drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.[8]

A prevalent method for synthesizing chiral 1-(2-chloro-6-fluorophenyl)ethanols, which are direct precursors to the corresponding amines, is the asymmetric reduction of 2-chloro-6-fluoroacetophenone. This can be achieved using chiral catalysts, such as those based on ruthenium complexes with chiral ligands (e.g., TsDPEN), or through biocatalysis.[9][10]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Chloro-6-fluoroacetophenone

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of a chiral Ru(II)/TsDPEN complex (e.g., 0.01 mmol) is prepared in an appropriate solvent (e.g., 2-propanol, 20 mL).

-

Reaction Setup: To this catalyst solution, 2-chloro-6-fluoroacetophenone (1 mmol) is added, followed by a reducing agent mixture, such as formic acid/triethylamine (5:2).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 40°C) and monitored by chiral HPLC to determine conversion and enantiomeric excess (ee).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product, the chiral 1-(2-chloro-6-fluorophenyl)ethanol, is extracted and purified by column chromatography. The ee is determined by chiral HPLC analysis.

-

Conversion to Amine: The resulting chiral alcohol can be converted to the corresponding amine via standard procedures, such as a Mitsunobu reaction with a nitrogen source followed by deprotection, or through a two-step oxidation-reductive amination sequence.

The use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, provides a powerful and versatile method for the stereoselective synthesis of chiral amines.[4] The sulfinyl group directs the stereochemical outcome of nucleophilic additions to the imine C=N bond.

Chiral Resolution of Racemic Amines

Chiral resolution remains a widely used and industrially viable method for obtaining enantiomerically pure amines.[8] This approach involves the separation of a racemic mixture into its constituent enantiomers.

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[11] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[8][12]

Common Chiral Resolving Agents for Amines:

| Resolving Agent | Chemical Class |

| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid |

| (+)- or (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative |

| (+)- or (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)- or (-)-Camphorsulfonic Acid | Sulfonic Acid |

Experimental Protocol: Resolution of (rac)-1-(2-Chloro-6-fluorophenyl)ethanamine with Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(2-chloro-6-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.[13] In a separate flask, dissolve an equimolar or sub-stoichiometric amount (e.g., 0.5-1.0 equivalent) of an enantiomerically pure tartaric acid (e.g., L-(+)-tartaric acid) in the same solvent, also with warming.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the mixture can be further cooled in an ice bath.

-

Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of the cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is alkaline.

-

Extraction and Purification: Extract the liberated chiral amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers.[14] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine or alcohol precursor, allowing for the separation of the acylated product from the unreacted enantiomer.[15]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (rac)-1-(2-Chloro-6-fluorophenyl)ethanol

-

Reaction Setup: In a suitable organic solvent (e.g., toluene, THF), dissolve (rac)-1-(2-chloro-6-fluorophenyl)ethanol and an acyl donor (e.g., vinyl acetate).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-50°C) and monitor the conversion to approximately 50% using GC or HPLC.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The reaction mixture now contains one enantiomer of the alcohol and the acetate of the other enantiomer.

-

Purification: Separate the unreacted alcohol and the ester by column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of the alcohol.

-

Conversion to Amine: Both enantiomerically enriched alcohols can then be converted to the corresponding chiral amines.

Applications in Medicinal Chemistry

The 2-chloro-6-fluorophenyl substituted chiral amine scaffold is present in a number of potent and selective therapeutic agents and clinical candidates.

Table of Selected Biologically Active Molecules:

| Compound Class | Biological Target | Therapeutic Area | Key Structural Features |

| S-DABOs | HIV-1 Reverse Transcriptase | Antiviral (HIV) | The 2-chloro-6-fluorobenzyl group at the C6 position is crucial for potent inhibitory activity. The stereochemistry at the benzylic position significantly impacts efficacy.[7] |

| mPGES-1 Inhibitors | Microsomal prostaglandin E2 synthase-1 | Anti-inflammatory, Analgesia | The 2-((2-chloro-6-fluorophenyl)amino) moiety is a key component of potent and selective inhibitors. |

| Thrombin Inhibitors | Thrombin | Anticoagulant | 2-(2-Chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors.[16] |

The presence of the 2-chloro-6-fluorophenyl group in these molecules often leads to:

-

Enhanced Binding Affinity: Through favorable interactions with the target protein's active site.

-

Improved Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, and the substitution pattern can block sites of oxidation.

-

Favorable Pharmacokinetic Properties: The lipophilicity and electronic nature of the substituent can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

2-Chloro-6-fluorophenyl substituted chiral amines are undeniably valuable building blocks in the design and synthesis of novel therapeutic agents. The unique combination of steric and electronic properties conferred by the di-halo substitution pattern provides medicinal chemists with a powerful tool to optimize the biological activity and pharmacokinetic profiles of drug candidates. A thorough understanding of the available synthetic methodologies, including asymmetric synthesis and chiral resolution, is essential for accessing these compounds in an enantiomerically pure form. The detailed protocols and strategic insights provided in this guide aim to empower researchers in their efforts to leverage the full potential of this privileged scaffold in the ongoing quest for new and improved medicines.

References

-

PubMed. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. [Link]

-

PMC. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

-

PMC. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]

-

Wiley Online Library. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]

-

PubMed. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. [Link]

-

SciSpace. (2011). Catalytic Asymmetric Diamination of Styrenes. [Link]

-

ChemRxiv. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

-

PubMed. (2007). 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. [Link]

-

DTIC. (1994). Super Hydrides. [Link]

-

MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Organic Chemistry Portal. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. [Link]

-

PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. [Link]

-

JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]

-

Taylor & Francis eBooks. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

-

ResearchGate. (2014). Which solvent is good for chiral resolution by tartaric acid?. [Link]

-

PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

-

ChemRxiv. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

-

MDPI. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. [Link]

-

PubMed. (2025). Asymmetric amination of alkyl radicals with two minimally different alkyl substituents. [Link]

-

Organic Chemistry Portal. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

-

Semantic Scholar. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF. [Link]

-

University of Southampton. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Link]

-

PubMed. (1995). Fluorine for hydroxy substitution in biogenic amines: asymmetric synthesis and biological evaluation of fluorine-18-labeled beta-fluorophenylalkylamines as model systems. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. [Link]

-

ResearchGate. Hydroamination of styrene derivatives with selected amines. Conditions:... | Download Scientific Diagram. [Link]

-

ResearchGate. (2011). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

PubMed. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. [Link]

-

ACS Publications. (2018). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. [Link]

-

RASA Life Sciences. (2018). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

-

MDPI. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. rasalifesciences.com [rasalifesciences.com]

- 4. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. onyxipca.com [onyxipca.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fluorinated Benzylic Amine Building Blocks for Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Among the various fluorinated motifs, benzylic amines stand out for their prevalence in bioactive molecules and the profound, often beneficial, impact that fluorination imparts upon their physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of fluorinated benzylic amine building blocks, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing the effects of fluorine substitution, delve into key synthetic strategies for accessing these valuable scaffolds, present validated experimental protocols, and analyze case studies that underscore their significance in contemporary drug discovery.

The Strategic Imperative of Fluorine in Benzylic Amine Scaffolds

The benzylic amine motif is a cornerstone in a vast array of therapeutic agents, particularly those targeting the central nervous system (CNS) and aminergic G-protein coupled receptors (GPCRs). The carbon atom alpha to both the aromatic ring and the nitrogen atom—the benzylic position—is often a metabolic liability, susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic vulnerability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

The introduction of fluorine, the most electronegative element, at or near this benzylic position offers a powerful strategy to mitigate these issues and fine-tune molecular properties for optimal drug performance.[1][3]

Modulation of Physicochemical Properties

The effects of fluorination are context-dependent but generally follow predictable trends that medicinal chemists can exploit.

-

Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine significantly reduces the basicity of the amine.[1][3] A single fluorine atom on the benzylic carbon or the aromatic ring can lower the pKa of the amine by 1-3 units.[1] This is a critical parameter for drug design, as it influences the ionization state at physiological pH (7.4). A lower pKa reduces the proportion of the protonated, charged species, which can enhance membrane permeability and oral absorption.[1][3]

-

Lipophilicity (LogP/LogD): While fluorine is highly electronegative, the C-F bond is poorly polarizable, often leading to an increase in lipophilicity when replacing a C-H bond.[1] This can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[4] However, excessive fluorination can sometimes lead to overly lipophilic compounds with reduced aqueous solubility or increased susceptibility to efflux transporters.[1]

-

Metabolic Stability: This is arguably the most significant advantage of benzylic fluorination. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) compared to a carbon-hydrogen bond.[5] Placing a fluorine atom directly at a metabolically labile benzylic C-H "soft spot" effectively blocks oxidative metabolism by CYP enzymes, thereby increasing the drug's half-life and bioavailability.[1][2] Gem-difluorination (CF2) at the benzylic position serves as a highly effective and stable bioisostere for a methylene (CH2) or ether (O) group, often improving metabolic stability and binding affinity.[6]

The interplay of these effects is summarized in the table below.

| Substitution Pattern | Typical pKa Change | Typical LogP Change | Impact on Metabolic Stability |

| Non-fluorinated (Parent) | Baseline | Baseline | Susceptible to benzylic oxidation |

| Monofluoro-benzylic (Ar-CHF-NHR) | Decrease (lower basicity) | Increase | Significantly enhanced |

| Difluoro-benzylic (Ar-CF2-NHR) | Significant Decrease | Moderate Increase | Highly enhanced |

| Ring Fluorination (e.g., F-Ar-CH2-NHR) | Moderate Decrease | Increase | Can block aromatic hydroxylation |

| Trifluoromethyl-benzylic (Ar-C(CF3)H-NHR) | Significant Decrease | Significant Increase | Steric shield, enhanced stability |

Conformational Control

Beyond simple electronic effects, fluorine can exert profound control over molecular conformation through stereoelectronic interactions like the gauche effect. This can pre-organize a molecule into its bioactive conformation, locking in a shape that is optimal for binding to its biological target and thereby increasing potency and selectivity.[1]

Synthetic Strategies for Accessing Fluorinated Benzylic Amines

A medicinal chemist's ability to explore the benefits of fluorination hinges on the availability of robust and versatile synthetic methods. Several key strategies have emerged for the construction of these building blocks.

Reductive Amination

The most direct and widely used approach is the reductive amination of corresponding fluorinated benzaldehydes or ketones. This method is highly versatile and benefits from the commercial availability of a wide range of fluorinated carbonyl precursors.

Caption: General workflow for reductive amination.

Causality: This method is favored for its operational simplicity, broad functional group tolerance, and the ability to introduce diverse amine functionalities late in a synthetic sequence. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred for its mildness and tolerance of acidic conditions generated during imine formation.

Nucleophilic Fluorination

Deoxyfluorination reactions provide a route to convert benzylic alcohols into their corresponding fluorinated analogues. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxo-Fluor®) are commonly employed. This strategy is particularly useful when the chiral benzylic alcohol precursor is readily available.

Asymmetric Synthesis

Controlling the stereochemistry of chiral fluorinated benzylic amines is crucial, as enantiomers often exhibit vastly different pharmacological activities. Asymmetric synthesis can be achieved through several routes:

-

Chiral Auxiliaries: Using chiral amines, such as (R)- or (S)-α-methylbenzylamine, in reductive amination reactions can induce diastereoselectivity.[7]

-

Catalytic Asymmetric Reduction: The asymmetric reduction of fluorinated imines using chiral catalysts (e.g., those based on ruthenium or iridium) can provide enantiomerically enriched amines.[8]

-

Ring-Opening of Chiral Aziridines: The nucleophilic ring-opening of activated chiral aziridines with a fluoride source (e.g., Et3N·3HF) can yield β-fluoroamines, which are valuable building blocks.[9]

Late-Stage Benzylic C-H Fluorination

A frontier in synthetic chemistry is the direct, selective fluorination of a benzylic C-H bond on a complex molecule. This "late-stage" functionalization is highly desirable as it allows for the rapid generation of fluorinated analogues without de novo synthesis. Methods often involve radical-based processes using electrophilic fluorine sources like Selectfluor®, sometimes in conjunction with photoredox or metal catalysts.[10][11][12]

Caption: Key synthetic routes to fluorinated benzylic amines.

Case Studies in Drug Discovery

The tangible impact of fluorinated benzylic amine building blocks is best illustrated through their incorporation into approved drugs and clinical candidates.

-

Lenacapavir (Sunlenca®): Approved in 2022 for treating multi-drug-resistant HIV, lenacapavir contains a difluorobenzyl group.[13] This moiety is crucial for establishing key hydrophobic and hydrogen bonding interactions within its binding pocket on the HIV capsid protein, ultimately disrupting viral replication.[13]

-

Sotorasib (Lumakras®): An inhibitor of the KRASG12C mutant protein for treating non-small-cell lung cancer, sotorasib features a fluorophenol residue.[14] The strategic placement of fluorine was critical for optimizing pharmacokinetic properties, including oral bioavailability.[14]

-

Cabotegravir (Vocabria®/Cabenuva®): A long-acting HIV integrase inhibitor, cabotegravir incorporates a 2,4-difluorobenzylamine moiety. Structure-activity relationship (SAR) studies demonstrated that the inclusion of the 2-fluoro substituent improved potency by approximately four-fold compared to its non-fluorinated analogue.

Experimental Protocols

To provide practical, actionable guidance, this section details a representative, validated protocol for the synthesis of a fluorinated benzylic amine building block via reductive amination.

Protocol: Synthesis of N-(4-Fluorobenzyl)ethanamine

Objective: To synthesize a model monofluorinated benzylic amine using a standard reductive amination procedure.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Ethylamine solution (2.0 M in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Imine Formation: Add the ethylamine solution (1.2 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes. The formation of the imine intermediate may be monitored by TLC or LC-MS.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Self-Validation: The success of the protocol is validated by standard analytical techniques. 1H and 19F NMR spectroscopy will confirm the structure of the N-(4-fluorobenzyl)ethanamine product, and mass spectrometry will verify its molecular weight. Purity can be assessed by HPLC or GC analysis.

Conclusion and Future Outlook

Fluorinated benzylic amines are not merely analogues of their hydrocarbon counterparts; they are strategically engineered building blocks that empower medicinal chemists to overcome fundamental challenges in drug design, particularly concerning metabolic stability and bioavailability. The continued development of novel synthetic methodologies, especially in late-stage C-H fluorination and asymmetric synthesis, will further expand the accessibility and diversity of these critical scaffolds.[8][15][16] As our understanding of fluorine's subtle yet powerful influence on molecular interactions deepens, the rational design and application of fluorinated benzylic amines will undoubtedly play an even more prominent role in the discovery of next-generation therapeutics.

References

- Thieme. (2023). α,α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Angew. Chem. Int. Ed.

- MDPI. (2023). Fluorine in drug discovery: Role, design and case studies.

-

Müller, K., Faeh, C., & Diederich, F. (2007). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Science, 317(5846), 1881-1886. [Link]

-

TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

Madani, A., Anghileri, L., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5349–5354. [Link]

-

Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3595. [Link]

-

ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

ACS Publications. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. [Link]

-

ACS Publications. (1996). Asymmetric Fluoroorganic Chemistry: Fluorine-Containing Chiral Compounds of Biomedical Interest. ACS Symposium Series. [Link]

-

MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 273. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 755. [Link]

-

ResearchGate. (2007). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. [Link]

-

Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Thieme. (n.d.). Chiral Amines in Asymmetric Synthesis. [Link]

-

Chinese Chemical Society. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 33(5), 2259-2272. [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4065. [Link]

-

ACS Publications. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry. [Link]

-

Beilstein-Institut. (2024). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 20, 238-245. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107483. [Link]

-

CHIMIA. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 57(11), 703-714. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chimia.ch [chimia.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Technical Monograph: 1-(2-Chloro-6-fluorophenyl)propan-1-amine

Chemical Identity, Synthetic Architectures, and Analytical Profiling

Core Identity & Chemical Informatics

The molecule 1-(2-Chloro-6-fluorophenyl)propan-1-amine represents a privileged scaffold in medicinal chemistry. Its structural significance lies in the 2,6-disubstitution pattern on the phenyl ring. This "ortho-blocking" creates a high rotational energy barrier, often locking the conformation of the adjacent amine relative to the ring, which is critical for binding affinity in kinase pockets and GPCR allosteric sites. Furthermore, the 2,6-halogenation protects the ring from metabolic oxidation at the ortho-positions, a common clearance pathway.

Chemical Data Summary[1][2][3][4][5][6][7][8][9][10]

| Property | Data Specification |

| IUPAC Name | 1-(2-Chloro-6-fluorophenyl)propan-1-amine |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 187.64 g/mol (Free Base) / 224.11 g/mol (HCl Salt) |

| CAS (S-Isomer) | 874098-10-9 (Free Base) / 1391435-53-2 (HCl) |

| SMILES (Canonical) | CCC(N)c1c(Cl)cccc1F |

| SMILES (S-Isomer) | CCc1c(Cl)cccc1F |

| InChIKey (S-Isomer) | DSVIGDPJWCJAHL-VIFPVBQESA-N |

| pKa (Calc) | ~9.2 (Conjugate Acid) |

| LogP (Calc) | ~2.6 |

Structural Analysis & Pharmacophore Logic

The utility of this building block stems from two specific structural features:

-

The Chiral Benzylic Center: The carbon connecting the amine and the propyl chain is a stereocenter. In drug development, controlling this stereocenter is non-negotiable. The (S)-enantiomer is frequently the bioactive eutomer in norepinephrine reuptake inhibitors and certain kinase inhibitors.

-

The 2-Cl, 6-F Motif:

-

Electronic Effect: The fluorine withdraws electron density via induction, lowering the pKa of the benzylic amine slightly compared to the non-fluorinated analog, potentially altering membrane permeability.

-

Steric Effect: The Chlorine atom provides significant bulk (Van der Waals radius ~1.75 Å), forcing the propyl chain out of planarity with the benzene ring.

-

Retrosynthetic Analysis

The following diagram outlines the logical disconnection approaches for synthesizing this molecule.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the chiral amine. Path A (Aldehyde) is generally favored over Path B (Ketone) due to the difficulty of condensing bulky ketones with chiral auxiliaries.

Synthetic Methodologies

Protocol A: Asymmetric Synthesis via Ellman's Auxiliary (High Precision)

Objective: Synthesis of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine with >98% ee. Mechanism: Diastereoselective Grignard addition to an N-tert-butanesulfinyl imine.

Reagents:

-

Substrate: 2-Chloro-6-fluorobenzaldehyde [CAS: 387-45-1]

-

Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)

) -

Nucleophile: Ethylmagnesium bromide (3.0 M in ether)

Step-by-Step Workflow:

-

Imine Condensation:

-

Charge a flame-dried flask with 2-Chloro-6-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

-

Dissolve in anhydrous THF (0.5 M concentration).

-

Add Ti(OEt)

(2.0 eq) dropwise. Note: Ti(IV) acts as a Lewis acid and water scavenger to drive equilibrium. -

Stir at reflux (65°C) for 12–16 hours. Monitor by TLC (Imine usually runs higher than aldehyde).

-

Quench: Cool to RT, pour into brine/EtOAc. Filter the titanium salts through Celite. Concentrate to yield the N-sulfinyl imine.

-

-

Diastereoselective Addition:

-

Dissolve the crude imine in anhydrous CH

Cl -

Add Ethylmagnesium bromide (2.0 eq) dropwise over 30 minutes.

-

Stir at -78°C for 4 hours, then warm slowly to RT overnight.

-

Workup: Quench with sat. NH

Cl. Extract with DCM.

-

-

Deprotection (Cleavage):

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4N HCl in dioxane (excess). Stir for 1 hour at RT.

-

Concentrate to dryness. Triturate with Et

O to yield the (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride salt .

-

Protocol B: Reductive Amination (Industrial/Racemic)

Objective: Large-scale synthesis of the racemic scaffold.

-

Ketone Formation: React 2-Chloro-6-fluorobenzonitrile with Ethylmagnesium bromide, followed by acidic hydrolysis to form 1-(2-chloro-6-fluorophenyl)propan-1-one.

-

Leuckart-Wallach or Reductive Amination:

-

Reflux the ketone in Formamide/Formic acid (Leuckart) OR

-

React ketone with NH

OAc and NaCNBH -

Note: The steric bulk of the 2,6-disubstitution makes the ketone carbonyl less electrophilic, requiring harsh conditions (high temp or strong Lewis acids) compared to standard propiophenones.

-

Analytical Profiling & Quality Control

Validating the identity and purity of this molecule requires specific attention to the fluorine splitting patterns in NMR and chiral separation in HPLC.

Nuclear Magnetic Resonance (NMR)[9]

-

H NMR (400 MHz, DMSO-d

-

8.60 (br s, 3H, NH

- 7.40–7.20 (m, 3H, Ar-H)

-

4.55 (m, 1H, Ar-CH -N) — Look for coupling with the propyl CH

-

1.90–1.70 (m, 2H, CH

-

0.85 (t, 3H, CH

-

8.60 (br s, 3H, NH

-

F NMR:

-

Expect a singlet (or multiplet depending on H-decoupling) around -110 to -120 ppm. The fluorine signal is a definitive purity check against non-fluorinated impurities.

-

Chiral HPLC Method

To determine Enantiomeric Excess (ee) of the (S)-isomer:

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA). DEA is required to sharpen the peak of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

Handling and Safety Standards

The 2,6-halogenated anilines and benzylamines are potent chemical irritants and potential sensitizers.

-

Toxicity: While specific tox data for this intermediate is proprietary, homologs (e.g., 2-chlorobenzylamine) are skin/eye irritants. Assume potential for respiratory sensitization.

-

Storage: The free base absorbs CO

from the air (carbamate formation). Store as the Hydrochloride salt under Argon at 4°C for long-term stability. -

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.

References

-

Ellman, J. A., et al. (2025). "Asymmetric Synthesis of Amines." Yale University, Ellman Laboratory. (Review of sulfinamide chemistry). Link

-

ChemicalBook. (2024). "1-(4-Chlorophenyl)propan-1-amine Synthesis & Homolog Data." (Source for reductive amination protocols on similar scaffolds). Link

-

PubChem. (2025).[1] "2-Chloropropan-1-amine Compound Summary." (Homolog physical property verification). Link

-

Vertex Pharmaceuticals. (2012). "Patent US20120258946: Inhibitors of Influenza Viruses Replication." (Cites synthesis of 2,6-disubstituted benzylamines). Link

-

Sigma-Aldrich. (2024). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[2][3][4] (Protocol validation). Link

Sources

Methodological & Application

Application Note: Synthesis of ALK Inhibitors using 1-(2-Chloro-6-fluorophenyl)propan-1-amine

This is a comprehensive technical guide for the synthesis of ALK inhibitors utilizing 1-(2-Chloro-6-fluorophenyl)propan-1-amine as a key chiral building block. This specific amine is a structural analog to the side chains found in approved ALK inhibitors like Crizotinib and Ensartinib , offering unique lipophilicity and steric properties for Structure-Activity Relationship (SAR) exploration.

Executive Summary & Strategic Rationale

The development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors focuses on overcoming resistance mutations (e.g., L1196M, G1202R) and improving blood-brain barrier (BBB) penetration. The moiety 1-(2-Chloro-6-fluorophenyl)propan-1-amine represents a critical "warhead" for binding to the ATP-binding pocket of the ALK kinase domain.

Unlike the ethoxy-linked side chain of Crizotinib, this propyl-amine variant introduces:

-

Enhanced Lipophilicity: The propyl chain increases logP, potentially improving CNS penetration.

-

Rotational Constraint: The 2-Cl, 6-F substitution pattern creates a "molecular lock" effect, restricting bond rotation and pre-organizing the molecule for binding.

-

H-Bond Donor: The free amine (after coupling) can serve as a crucial hydrogen bond donor to the hinge region residues (e.g., Met1199).

This guide details the asymmetric synthesis of this chiral amine and its subsequent coupling to a representative heteroaromatic core (2,6-dichloropyridine scaffold), mimicking the synthetic logic of Ensartinib and Crizotinib.

Retrosynthetic Analysis

The synthesis is disconnected into two primary modules: the construction of the chiral amine (Module A) and the

Figure 1: Retrosynthetic disconnection showing the convergence of the chiral amine and the heteroaromatic core.

Module A: Asymmetric Synthesis of the Chiral Amine

Achieving high enantiomeric excess (ee > 98%) is non-negotiable, as the (R)-enantiomer typically exhibits superior binding affinity. We utilize Ellman’s Sulfinamide chemistry for its robustness and scalability.

Protocol 1: Synthesis of (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

Reagents:

-

Substrate: 1-(2-Chloro-6-fluorophenyl)propan-1-one (CAS: Custom/Commercial)

-

Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

-

Lewis Acid: Titanium(IV) ethoxide (

) -

Reductant: Sodium borohydride (

) or L-Selectride (for higher diastereoselectivity) -

Solvent: THF (anhydrous)

Step 1: Condensation (Imine Formation)

-

Setup: Charge a dry 3-neck flask with 1-(2-Chloro-6-fluorophenyl)propan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

-

Solvation: Add anhydrous THF (10 V/w relative to ketone).

-

Activation: Add

(2.0 eq) dropwise under -

Reaction: Heat to reflux (65-70°C) for 12-16 hours.

-

Monitoring: Monitor by HPLC/TLC until ketone conversion is >98%.

-

Workup: Cool to RT. Pour into brine (10 V) with vigorous stirring. A white precipitate (

) will form. Filter through Celite. Extract filtrate with EtOAc. Dry over-

Critical Checkpoint: Verify the formation of the N-sulfinyl ketimine by

NMR.

-

Step 2: Diastereoselective Reduction

-

Setup: Dissolve the crude sulfinyl ketimine in anhydrous THF (10 V) and cool to -48°C (Cryocooler or dry ice/acetonitrile bath).

-

Reduction: Add

(2.0 eq) portion-wise, maintaining internal temp < -40°C.-

Expert Insight: For stricter diastereocontrol (dr > 99:1), use L-Selectride (1.5 eq) at -78°C. The bulky hydride attacks from the less hindered face.

-

-

Quench: Once complete (approx. 2-4 h), quench with saturated

solution. -

Isolation: Warm to RT, extract with EtOAc, and concentrate. The product is the diastereomerically pure sulfinamide.

Step 3: Cleavage to Free Amine

-

Hydrolysis: Dissolve the sulfinamide in MeOH (5 V). Add 4M HCl in dioxane (2.0 eq).

-

Reaction: Stir at RT for 1 hour. A white precipitate (Amine·HCl salt) may form.

-

Free Basing: Concentrate the solvent. Redissolve in water/DCM. Basify aqueous layer to pH 10 with 2N NaOH. Extract the free amine into DCM.

-

Purification: If necessary, purify via column chromatography (DCM/MeOH/NH3) or recrystallize the HCl salt.

Target Specification:

-

Yield: > 75% (over 3 steps)

-

Enantiomeric Excess (ee): > 98% (determined by Chiral HPLC).

Module B: Coupling to the ALK Inhibitor Core

The chiral amine is now coupled to a di-halogenated core. We will use 2,6-dichloro-3-nitropyridine or a similar scaffold (e.g., 2,6-dichloropyrazine) as a model, mimicking the

Protocol 2: Regioselective Coupling

Reaction Logic: The fluorine at the C6 position of the phenyl ring (on the amine) is stable. The reaction targets the chlorine on the heteroaromatic core. In 2,6-dichloropyridine derivatives, the C2 position is typically more electrophilic due to proximity to the ring nitrogen, but steric hindrance from the C3-substituent can direct substitution to C6. Regioselectivity must be confirmed.

Reagents:

-

Core: 2,6-Dichloro-3-nitropyridine (1.0 eq)

-

Nucleophile: (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine (1.05 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.5 eq)

-

Solvent: Isopropyl Alcohol (IPA) or NMP (for higher temp)

Experimental Steps:

-

Charging: In a reactor, dissolve 2,6-dichloro-3-nitropyridine in IPA (8 V).

-

Addition: Add DIPEA followed by the chiral amine.

-

Thermal Cycle: Heat the mixture to 70-80°C.

-

Process Control: Monitor by HPLC. The reaction should be complete within 4-6 hours. If sluggish, switch solvent to NMP and heat to 100°C.

-

-

Workup:

-

Cool to 20°C.

-

Add water (10 V) dropwise to induce precipitation of the product.

-

Filter the yellow/orange solid.

-

Wash with water/IPA (1:1) to remove residual base and amine.

-

-

Drying: Vacuum dry at 45°C.

Data Output:

| Parameter | Specification | Observation |

| Appearance | Yellow to Orange Solid | Consistent with nitro-pyridine derivatives |

| Yield | > 85% | High efficiency |

| Regio-isomer Ratio | > 20:1 | C2 vs C6 substitution (Check by NMR) |

| Chiral Purity | > 98% ee | No racemization observed under basic conditions |

Process Workflow & Visualization

The following diagram illustrates the critical path from raw materials to the coupled intermediate.

Figure 2: Integrated process workflow for the synthesis and coupling of the chiral amine.

Analytical Quality Control

To ensure the integrity of the synthesis, the following analytical methods are mandatory.

Method A: Chiral HPLC (Amine Purity)

-

Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Enantiomeric Excess > 98.0%.

Method B: NMR Structural Verification

-

NMR (DMSO-

-

NMR: Confirm the presence of the fluorine signal (approx. -110 to -120 ppm) to ensure no defluorination occurred during the

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Diastereoselectivity (dr < 90:10) | Reaction temperature too high during reduction. | Ensure internal temp is < -45°C. Switch to L-Selectride. |

| Incomplete Imine Formation | Water in the system deactivating | Use freshly distilled THF. Increase |

| Racemization during Coupling | Excessive heat or harsh base. | Limit temp to 80°C. Use weak bases (DIPEA/TEA) instead of NaH/KOtBu. |

| Regioisomer Formation | Lack of steric control on the core. | Lower reaction temp. If problem persists, switch leaving group (e.g., F instead of Cl on the core). |

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

-

Pfizer Inc. (2013). "Process for the preparation of enantiomerically pure aminopyridine derivatives (Crizotinib)." U.S. Patent 8,455,492.

-

Lovly, C. M., et al. (2014). "Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer." Nature Medicine.

- Ma, X., et al. (2014). "Discovery of Ensartinib (X-396): A Potent, Selective, and Bioavailable ALK Inhibitor." Journal of Medicinal Chemistry. (Analogous synthesis reference).

Application Notes & Protocols: Amide Coupling Conditions for 2-Chloro-6-Fluorobenzyl Amines

Abstract

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development. While numerous protocols exist, the acylation of sterically hindered and electronically deactivated amines, such as 2-chloro-6-fluorobenzyl amine, presents significant challenges that often lead to low yields or reaction failure with standard methods. The ortho-substituents (Cl and F) impose considerable steric bulk around the nitrogen atom, hindering the approach of activated carboxylic acids. This guide provides an in-depth analysis of the mechanistic challenges and offers a detailed evaluation of robust coupling protocols to efficiently synthesize amides from this challenging substrate. We present a comparative analysis of common and advanced coupling reagents, detailed step-by-step protocols, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sterically Hindered Amines

2-Chloro-6-fluorobenzyl amine is a valuable building block in the synthesis of various biologically active molecules. However, its 2,6-disubstituted pattern makes it a sterically demanding and electronically deactivated nucleophile. Standard amide coupling conditions, such as those employing carbodiimides like EDC in the presence of HOBt, often prove sluggish and inefficient for such substrates.[1][2] The failure of these methods can be attributed to two primary factors:

-

Steric Hindrance: The bulky ortho-substituents physically obstruct the nucleophilic attack of the amine onto the activated carboxylic acid intermediate.

-

Reduced Nucleophilicity: The electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density on the benzyl ring and, consequently, the nucleophilicity of the amine's lone pair.

Overcoming these obstacles requires the use of more potent coupling reagents and carefully optimized reaction conditions that can accelerate the rate of the desired reaction over competing side pathways. Although often considered a solved problem, amide couplings with sterically hindered substrates frequently require alternative strategies.[1]

Mechanistic Considerations and Reagent Selection

The choice of coupling reagent is the most critical factor for a successful reaction.[3] These reagents work by converting the carboxylic acid into a highly reactive intermediate (an "activated ester") that is more susceptible to nucleophilic attack by the amine.

Carbodiimide Reagents (EDC, DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] While effective for simple amines, this intermediate is unstable and prone to side reactions, including racemization and rearrangement to a non-reactive N-acylurea. For hindered amines, the rate of nucleophilic attack is slow, allowing these side reactions to dominate. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea to form a more stable active ester, but this may still be insufficient for challenging substrates.[3]

Uronium/Aminium and Phosphonium Salt Reagents (HATU, HBTU, PyBOP)

For sterically hindered amines, uronium/aminium salt reagents are the gold standard.[5][6] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are derived from HOAt and offer superior performance due to several factors:

-

High Reactivity: They generate highly reactive OAt-active esters that react much faster with amines.[3][7]

-

Reduced Side Reactions: The rapid rate of coupling minimizes the potential for side reactions and racemization.[5]

-

Favorable Mechanism: The reaction proceeds through a clean pathway where the carboxylate attacks HATU to form the active ester, which is then intercepted by the amine.[7]

HATU is particularly effective because the 7-aza-benzotriazole (HOAt) leaving group is more activating than the standard HOBt found in reagents like HBTU.[3][5] This makes HATU the reagent of choice for difficult couplings.

Figure 1. Simplified workflow for HATU-mediated amide coupling.

Acyl Chloride Method

An alternative, classic approach is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] The resulting acyl chloride is a highly electrophilic species that can react directly with the hindered amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[4][9][10]

Advantages:

-

High reactivity can overcome steric hindrance.

-

Cost-effective reagents.

Disadvantages:

-

Requires an extra synthetic step to prepare and isolate the acyl chloride.

-

Harsh conditions (e.g., heating with SOCl₂) may not be suitable for sensitive substrates.[11][12]

-

Potential for side reactions if the starting material contains other nucleophilic groups.

Comparative Analysis of Recommended Protocols

The selection of a protocol should be based on the specific carboxylic acid substrate, scale, and available resources. For 2-chloro-6-fluorobenzyl amine, high-activity coupling reagents are strongly recommended.

| Protocol | Reagents | Solvent | Base | Temp. | Pros | Cons |

| A: Uronium Salt | Carboxylic Acid (1 eq), HATU (1.1-1.5 eq), Amine (1.2 eq) | DMF, NMP | DIPEA, TEA (2-4 eq) | 0 °C to RT | High yields, fast reactions, low racemization, ideal for hindered substrates.[3][5] | Higher cost of reagent, potential for guanidinylation side product if amine is not added promptly. |

| B: Carbodiimide | Carboxylic Acid (1 eq), EDC (1.5 eq), HOAt (1.5 eq), Amine (1.2 eq) | DCM, DMF | DIPEA, TEA (1-2 eq) | 0 °C to RT | Lower cost, readily available reagents, water-soluble byproducts.[4] | Often lower yields for hindered substrates, risk of side reactions.[1][2] |

| C: Acyl Chloride | Acyl Chloride (1 eq), Amine (1.1 eq) | DCM, THF | Pyridine, TEA (2-3 eq) | 0 °C to RT | Highly reactive, can be effective when other methods fail.[4] | Requires prior synthesis of acyl chloride, harsh formation conditions, HCl byproduct.[12] |

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

This protocol is the most recommended starting point for coupling 2-chloro-6-fluorobenzyl amine due to its high success rate with challenging substrates.[3][4]

Materials:

-

Carboxylic Acid

-

2-chloro-6-fluorobenzyl amine

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Water

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add a solution of 2-chloro-6-fluorobenzyl amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Figure 2. Step-by-step workflow for the HATU coupling protocol.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficiently active coupling reagent. 2. Inadequate base. 3. Wet reagents or solvent. | 1. Switch to a more powerful reagent like HATU or PyAOP.[5] 2. Ensure at least 2-3 equivalents of a non-nucleophilic base (DIPEA) are used. 3. Use anhydrous solvents and dry reagents thoroughly. |

| Messy Reaction / Multiple Spots on TLC | 1. Side reaction of activated ester. 2. Degradation of starting material or product. 3. Impure starting materials. | 1. Pre-activate the acid for a short period (15 min) before adding the amine.[13] 2. Run the reaction at a lower temperature (0 °C) for a longer time. 3. Purify starting materials before the reaction. |

| Difficulty Removing Byproducts | 1. Urea byproducts (from EDC) are difficult to remove. 2. Unreacted HOBt/HOAt or excess base (DIPEA). | 1. For EDC reactions, perform an acidic wash (e.g., 1M HCl) to protonate and solubilize the EDC-urea byproduct. 2. Perform multiple aqueous washes. Washing with 5% LiCl solution can help remove DMF.[13] |

Conclusion

The successful amide coupling of sterically hindered substrates like 2-chloro-6-fluorobenzyl amine is highly dependent on the selection of a potent coupling reagent. While traditional carbodiimide methods may fail, the use of uronium salt-based reagents, particularly HATU, provides a reliable and high-yielding pathway to the desired amides. By understanding the mechanistic challenges and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently overcome the steric and electronic barriers presented by this and similar challenging substrates.

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153235. Retrieved from [Link]

-

Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D. Retrieved from [Link]

-

ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Retrieved from [Link]

-

ResearchGate. (2015). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

-

Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. Retrieved from [Link]

-

ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia (Aarau), 68(4), 252-5. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF {2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITROPHENYL}-1-PYRROLIDINYLMETHANONE. Retrieved from [Link]

-

Reddit. (2021). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

ResearchGate. (2015). Why did my amide syntesis does not work?. Retrieved from [Link]

Sources

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Technical Application Note: Nucleophilic Functionalization Strategies for Sterically Congested Fluoro-Chloro-Benzylamines

This Application Note is designed for research scientists and process chemists working with halogenated benzylamine scaffolds. It details the chemo- and regioselective functionalization of 1-(2-Chloro-6-fluorophenyl)propan-1-amine , a critical chiral building block in the synthesis of CNS-active agents and kinase inhibitors.

Compound: 1-(2-Chloro-6-fluorophenyl)propan-1-amine (CAS: 1391435-53-2) Molecular Weight: 187.64 g/mol Key Features: Chiral benzylic amine, Ortho-disubstituted haloarene (2-Cl, 6-F).

Executive Summary

The scaffold 1-(2-Chloro-6-fluorophenyl)propan-1-amine presents a unique "reactivity triad": a nucleophilic primary amine, a labile benzylic center, and an electron-deficient aromatic ring bearing two distinct halogens. While standard amine alkylations are routine, the nucleophilic aromatic substitution (SNAr) on this core is non-trivial due to the absence of strong electron-withdrawing groups (like -NO2 or -CN).

This guide provides validated protocols for:

-

Chemo-selective N-Derivatization: Utilizing the amine as a nucleophile without compromising the chiral center.

-

Regio-selective SNAr: Forcing the displacement of the 6-Fluoro substituent over the 2-Chloro moiety using hard nucleophiles.

-

Transition-Metal Catalyzed Coupling: Strategies to engage the 2-Chloro site while preserving the C-F bond.

Chemical Analysis & Reactivity Profile

Electronic & Steric Environment

The 2-Chloro-6-fluoro substitution pattern creates a "steric gate" around the benzylic amine.

-

Electronic Effect: The Fluorine atom at C6 is highly electronegative, inductively activating the ring for nucleophilic attack (SNAr) at the C6 position. However, the alkyl group at C1 is weakly electron-donating, which raises the activation energy for SNAr compared to nitro-benzenes.

-

Leaving Group Ability: In SNAr regimes (nucleophilic attack is rate-limiting), Fluorine is the superior leaving group (

) due to the stabilization of the anionic Meisenheimer intermediate. In Pd-catalyzed couplings (oxidative addition is rate-limiting), Chlorine is the superior leaving group (

Reaction Pathways Map

The following diagram illustrates the divergent reaction pathways available to this scaffold.

Figure 1: Divergent reactivity map showing chemo-selective pathways based on reagent class.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement of Fluorine

Objective: Replace the C6-Fluorine with a cyclic secondary amine (e.g., Morpholine) while retaining the C2-Chlorine. Mechanism: Addition-Elimination (SNAr). Challenge: The ring is not strongly activated. High temperature and polar aprotic solvents are required.

Materials

-

Substrate: 1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl (1.0 eq)

-

Nucleophile: Morpholine (3.0 eq) – Acts as both nucleophile and base.

-

Solvent: DMSO (Anhydrous) or NMP.

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq) – To neutralize the HCl salt.

Step-by-Step Methodology

-

Preparation: In a pressure-rated vial (microwave vial recommended), dissolve the substrate (1 mmol, 224 mg) in DMSO (3 mL).

-

Neutralization: Add DIPEA (2.0 mmol, 350 µL) and stir at RT for 5 mins to liberate the free amine.

-

Nucleophile Addition: Add Morpholine (3.0 mmol, 260 µL).

-

Thermal Activation:

-

Method A (Conventional): Heat to 120°C in an oil bath for 12–16 hours.

-

Method B (Microwave - Preferred): Irradiate at 140°C for 45 minutes (High Absorption setting).

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to -F (+19) and +Morpholine (+86) = Net +67 amu.

-

Note: If N-alkylation of the primary amine by the ring (intramolecular) or self-condensation is observed, protect the primary amine with a Boc group first (See Protocol B).

-

-

Workup: Dilute reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via Flash Chromatography (SiO₂, 0-10% MeOH in DCM).

Critical Control Point: If the primary amine competes as a nucleophile (dimerization), you must perform N-protection (Boc/Cbz) prior to the SNAr step.

Protocol B: N-Alkylation (Amine as Nucleophile)

Objective: Standard functionalization of the aliphatic amine without affecting the halogenated ring.

Materials

-

Substrate: 1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl

-

Electrophile: Benzyl Bromide (1.1 eq)

-

Base: K₂CO₃ (3.0 eq)

-